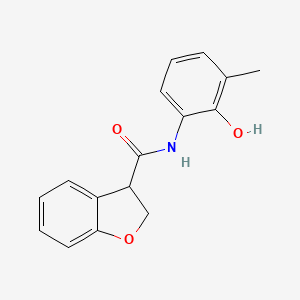
N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide, also known as FCPC, is a synthetic compound that has been synthesized and studied for its potential use in various scientific research applications. This compound is of particular interest due to its unique chemical structure and potential for use in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various physiological processes. This inhibition can lead to a range of biochemical and physiological effects, including the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide has been shown to have a range of biochemical and physiological effects in various studies. These effects include the suppression of inflammation, the inhibition of cancer cell growth, and the modulation of certain signaling pathways involved in various physiological processes. N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide has also been shown to have potential as a neuroprotective agent, as well as a potential treatment for various metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide for use in lab experiments is its unique chemical structure, which allows for a range of potential applications. However, the synthesis of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved. Additionally, the potential side effects and toxicity of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide are not fully understood, and further research is needed to determine its safety and efficacy for use in various applications.
Direcciones Futuras
There are many potential future directions for research involving N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide. Some of the most promising areas of research include the development of new drugs and treatments for a range of diseases and conditions, as well as the exploration of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide's potential as a neuroprotective agent and treatment for various metabolic disorders. Further research is also needed to fully understand the mechanism of action of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide involves several steps, including the reaction of 5-fluoro-2-hydroxybenzaldehyde with cyclopentenone in the presence of a catalyst to form the intermediate product, which is then reacted with an amine to produce the final product. The synthesis of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide has been studied extensively for its potential use in a variety of scientific research applications. One of the main areas of interest is in the development of new drugs and treatments for a range of diseases and conditions. N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.
Propiedades
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-5-6-11(15)10(7-9)14-12(16)8-3-1-2-4-8/h1-2,5-8,15H,3-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXMFRGFPJBOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)NC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)


![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)

![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)